molecular formula C69H62Cl2N8O18 B12777547 (1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid

(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid

Cat. No.: B12777547
M. Wt: 1362.2 g/mol
InChI Key: RCIWFJICDRFFIW-MYCJKHIDSA-N
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Description

The compound (1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid is a complex organic molecule with a highly intricate structure. This compound features multiple functional groups, including amino, hydroxyl, and carboxylic acid groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as chlorination, hydroxylation, and amination

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carboxylic acid group would produce an alcohol.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The adamantylamino group is known to enhance binding affinity to certain proteins, while the hydroxyl and carboxylic acid groups facilitate interactions with other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Properties

Molecular Formula

C69H62Cl2N8O18

Molecular Weight

1362.2 g/mol

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C69H62Cl2N8O18/c70-41-14-26-1-7-47(41)96-50-21-35-22-51(62(50)86)97-48-8-4-31(19-42(48)71)60(84)59-68(92)78-58(69(93)94)39-24-46(83)40(25-73-54-32-10-27-9-28(12-32)13-33(54)11-27)61(85)52(39)38-18-30(3-5-44(38)81)55(65(89)79-59)76-67(91)57(35)77-66(90)56-34-16-36(80)23-37(17-34)95-49-20-29(2-6-45(49)82)53(72)64(88)74-43(15-26)63(87)75-56/h1-8,14,16-24,27-28,32-33,43,53-60,73,80-86H,9-13,15,25,72H2,(H,74,88)(H,75,87)(H,76,91)(H,77,90)(H,78,92)(H,79,89)(H,93,94)/t27?,28?,32?,33?,43-,53+,54?,55-,56+,57-,58+,59+,60-/m1/s1

InChI Key

RCIWFJICDRFFIW-MYCJKHIDSA-N

Isomeric SMILES

C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N)O)O)C(=O)N[C@@H]5C6=CC(=C(C(=C6)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=CC(=C(C(=C9C2=C(C=CC(=C2)[C@H](C(=O)N8)NC5=O)O)O)CNC2C3CC4CC(C3)CC2C4)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=C(C=C5C(NC(=O)C6C(C7=CC(=C(C=C7)OC8=CC9=CC(=C8O)OC1=C(C=C(CC2C(=O)NC(C3=CC(=CC(=C3)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)O)C(=O)NC9C(=O)NC(C2=CC(=C(C=C2)O)C5=C4O)C(=O)N6)C=C1)Cl)Cl)O)C(=O)O)O

Origin of Product

United States

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